5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Organic synthesis methodology Ir-catalyzed borylation Chemoselective dehalogenation

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 937595-72-7) is a halogenated, heteroaryl pinacol boronate ester. It is a key building block in medicinal chemistry, primarily deployed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex pyridine-containing scaffolds.

Molecular Formula C11H14BClFNO2
Molecular Weight 257.5 g/mol
CAS No. 937595-72-7
Cat. No. B1487578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS937595-72-7
Molecular FormulaC11H14BClFNO2
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Cl
InChIInChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
InChIKeyFTJNVYIGHAMRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluoro-3-pyridineboronic Acid Pinacol Ester (CAS 937595-72-7): Technical Baseline and Procurement Profile


5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 937595-72-7) is a halogenated, heteroaryl pinacol boronate ester. It is a key building block in medicinal chemistry, primarily deployed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex pyridine-containing scaffolds [1]. Unlike its free boronic acid counterpart (CAS 937595-70-5), this pinacol ester form offers distinct handling and stability advantages, making it a preferred reagent for specific synthetic sequences requiring a protected, shelf-stable boron nucleophile .

Why Generic Substitution of 5-Chloro-2-fluoro-3-pyridineboronic Acid Pinacol Ester Fails: Regioisomer and Halogen-Specific Reactivity Risks


In pyridine-based drug discovery, the precise positioning of substituents dictates the final molecule's shape, electronics, and biological activity. Simple substitution of this 3-boronate ester regioisomer with its 4-boronate analog (CAS 1310383-58-4) [1] or a different 5-halogen variant like the 5-bromo compound (CAS 1073353-50-0) [2] is not feasible without fundamentally altering the synthetic route and final product profile. The chlorine atom specifically serves as a strategic blocking group to direct C-H borylation to the desired position in a key Ir-catalyzed reaction, a role that other halogens cannot identically replicate [3]. Furthermore, the reactivity of the aryl chloride is distinct from the aryl bromide in subsequent chemoselective Pd-catalyzed dehalogenation steps, making halogen-level substitution a source of synthetic failure [3].

Quantitative Differentiation Evidence for 5-Chloro-2-fluoro-3-pyridineboronic Acid Pinacol Ester from Primary Research and Patents


Orthogonal Reactivity in Catalytic Borylation/Dehalogenation Sequences vs. 5-Bromo Analog

This specific compound is the terminal product of a strategic sequence where the chlorine atom blocks undesired meta borylation, enabling selective installation of the boronic ester ortho to fluorine. A key differentiating characteristic is its subsequent chemoselectivity. In the same study, the 5-bromo analog underwent more facile hydrodebromination compared to hydrodechlorination of the target compound, allowing for selective bromide removal in its presence. The target compound required only 2 equivalents of PMHS and completed hydrodechlorination in 1 hour, demonstrating milder conditions relative to other substrates that required 4 equivalents and 4-5 hour reaction times. This orthogonal reactivity is unique to the chloro-fluoro substitution pattern [1].

Organic synthesis methodology Ir-catalyzed borylation Chemoselective dehalogenation

Demonstrated Utility in Patented HDM2 Inhibitor Pharmacophore vs. Non-Halogenated or Isomeric Alternatives

The compound is a validated intermediate in the synthesis of a specific class of cancer therapeutics: substituted imidazopyridine HDM2 inhibitors, as documented in a patent assigned to Merck Sharp & Dohme Corp. [1]. The 5-chloro-2-fluoro-3-pyridyl moiety is directly incorporated into the final pharmacophore. This is not a generic use; the patent specifically exemplifies the use of this pinacol ester to introduce the 3-pyridyl unit via Suzuki coupling with a complex imidazopyridine scaffold [1]. This direct patent linkage provides unmatched provenance for medicinal chemistry applications compared to close regioisomers (e.g., the 4-boronate ester) or the free boronic acid, which are not documented in the same therapeutic context.

Medicinal chemistry HDM2 inhibitor Oncology

Physical Form and Purity Specification vs. Free Boronic Acid

The pinacol ester is offered as a solid with a defined purity specification of 95% (HPLC), supported by batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the corresponding free boronic acid (CAS 937595-70-5) is supplied as a hydrate with a variable anhydride content, a common source of stoichiometric error . The ester form's single, well-defined molecular species and solid physical state simplify handling, storage, and accurate formulation for automated synthesis platforms compared to the hygroscopic and compositionally variable free acid.

Chemical procurement Quality control Reagent stability

High-Value Application Scenarios for 5-Chloro-2-fluoro-3-pyridineboronic Acid Pinacol Ester in Drug Discovery


Orthogonal, Sequential Cross-Coupling Strategies for Complex Pyridines

In projects requiring the construction of highly functionalized pyridine rings, this compound enables a first Suzuki coupling via its pinacol ester, followed by a chemoselective dehalogenation of the chlorine atom (or a second cross-coupling) using a more active catalyst system. This is possible because the chlorine substituent is less reactive than a bromine, allowing for a staged approach. This orthogonal reactivity is a direct advantage over the corresponding bromo-analog and is proven in the primary methodology literature [1].

Synthesis of HDM2-Targeting Oncology Candidates

The compound is a direct synthetic gateway to a specific class of patented HDM2 protein inhibitors, a key oncology target. Its use is exemplified in the patent literature for constructing the central imidazopyridine scaffold via a strategic Suzuki coupling [2]. For any laboratory engaged in p53/HDM2 drug discovery, this specific building block provides a direct, IP-validated route to the desired chemotype.

Replacement of Unstable Boronic Acids in Automated Synthesis Platforms

The target compound, as a bench-stable, free-flowing solid with defined stoichiometry, is a superior reagent for automated parallel synthesis and high-throughput experimentation compared to its corresponding free boronic acid. The acid form's variable hydrate and anhydride content introduces significant weighing errors, undermining the quantitative precision required for automated solid dispensing systems. The procurement of this single-component solid directly enhances the robustness and reproducibility of automated synthetic workflows .

Quote Request

Request a Quote for 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.